1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione
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Overview
Description
The compound “1-Phenyl-5-(3-(pyrazin-2-ylamino)azetidin-1-yl)pentane-1,5-dione” is an organic compound that contains functional groups such as azetidine and pyrazine . Azetidines are four-membered rings containing nitrogen, and pyrazines are aromatic six-membered rings with two nitrogen atoms . These functional groups are often found in biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Azetidines, for example, can undergo reactions like ring-opening, substitution, and addition .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Characterization of Pyrazole Derivatives : Research shows the synthesis of pyrazole derivatives through the reaction of amino-hydrazinopyrazole with pentane-2,4-dione, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives. The structure of these derivatives was established by high-resolution NMR spectroscopy, highlighting the utility of such compounds in structural chemistry and potentially in pharmacological applications due to their structural basis for interaction with biological molecules (Aggarwal et al., 2009).
Potential Anticancer Applications
- Exploration of Carboxy Pyrazole Derivatives : A study on aryl pyrazole derivatives synthesized using 1,3-dicarbonyl motifs revealed that these compounds exhibited inhibitory effects on enzymes like alkaline phosphatases, nucleotide pyrophosphatases/phosphodiesterases, and nucleoside triphosphate diphosphohydrolases. These findings suggest potential anticancer applications due to the selective inhibition of tumor-related enzymes (Channar et al., 2018).
Antimicrobial Applications
- Antimicrobial Activity of Azetidin-2-one Based Phenyl Sulfonyl Pyrazoline Derivatives : A study on the synthesis and antimicrobial evaluation of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives found these compounds to exhibit significant antibacterial and antifungal activities. This highlights their potential application in developing new antimicrobial agents (Shah et al., 2014).
Corrosion Inhibition
- Aza-pseudopeptides as Corrosion Inhibitors : Research into the synthesis and evaluation of aza-pseudopeptides for the inhibition of mild steel corrosion in acidic environments indicates their effectiveness as corrosion inhibitors. This suggests potential industrial applications in protecting metals from corrosion (Chadli et al., 2017).
Mechanism of Action
Target of Action
Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this one, have been known to target transpeptidase enzymes, which are required for bacterial cell-wall synthesis .
Mode of Action
Β-lactam antibiotics, which share a similar core structure, function by inhibiting the transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis .
Biochemical Pathways
It’s known that β-lactam antibiotics interfere with the bacterial cell-wall synthesis pathway, leading to bacterial cell death .
Result of Action
Compounds with similar structures have been shown to have antimitotic properties, disrupting cell division and leading to cell death .
Future Directions
Properties
IUPAC Name |
1-phenyl-5-[3-(pyrazin-2-ylamino)azetidin-1-yl]pentane-1,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-16(14-5-2-1-3-6-14)7-4-8-18(24)22-12-15(13-22)21-17-11-19-9-10-20-17/h1-3,5-6,9-11,15H,4,7-8,12-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPGGXMYHJFSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCCC(=O)C2=CC=CC=C2)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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